molecular formula C6H9Cl2N3 B1460550 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride CAS No. 2059937-81-2

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride

Cat. No.: B1460550
CAS No.: 2059937-81-2
M. Wt: 194.06 g/mol
InChI Key: QNNSUDOBSDXUEO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is a heterocyclic compound featuring a fused pyrrolo-triazole core with a chloromethyl substituent. Its molecular formula is C₇H₈ClN₃·HCl, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound’s structure combines a pyrrolidine ring fused with a 1,2,4-triazole moiety, with the chloromethyl group (-CH₂Cl) providing a reactive site for further functionalization. This reactivity makes it valuable in medicinal chemistry as a building block for drug discovery, particularly in synthesizing anticonvulsants, kinase inhibitors, or antimicrobial agents .

Properties

IUPAC Name

5-(chloromethyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c7-3-5-1-2-6-8-4-9-10(5)6;/h4-5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNSUDOBSDXUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059937-81-2
Record name 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
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Preparation Methods

Chloromethylation in Polar Aprotic Solvents with Potassium Carbonate

One well-documented method uses potassium carbonate as a base in a mixture of water and N,N-dimethylformamide (DMF) at low temperatures (0–20°C) for extended reaction times (up to 14 hours). The reaction involves stirring the triazole precursor with chloromethylating agents, followed by extraction and purification steps.

Parameter Details
Base Potassium carbonate
Solvent Water / N,N-dimethylformamide (1% H2O-DMF)
Temperature 0–20°C
Reaction Time 14 hours
Workup Extraction with ethyl acetate, washing with brine, drying, solvent evaporation
Purification Preparative HPLC
Yield 78–89%
Product Form White powder (hydrochloride salt)

This method was successfully applied in the synthesis of related compounds, yielding high purity products suitable for further pharmaceutical applications.

Use of N-Ethyl-N,N-diisopropylamine in DMF

An alternative approach employs N-ethyl-N,N-diisopropylamine as the base in DMF at room temperature for 12 hours. The reaction mixture is then worked up by evaporation, extraction, and purification by flash chromatography on silica gel.

Parameter Details
Base N-ethyl-N,N-diisopropylamine
Solvent N,N-dimethylformamide (DMF)
Temperature 20°C (ambient)
Reaction Time 12 hours
Workup Evaporation, extraction with dichloromethane, washing, drying
Purification Flash chromatography on silica gel
Yield Moderate to high (not specified)

This method allows for the preparation of chloromethylated triazole derivatives with good control over reaction conditions and product purity.

Microwave-Assisted Synthesis in Butanone

Microwave irradiation has been applied to accelerate the reaction between 5-chloromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and nucleophilic partners in the presence of potassium carbonate in 2-butanone solvent at elevated temperatures (140°C) for 5 hours.

Parameter Details
Base Potassium carbonate
Solvent 2-Butanone
Temperature 140°C (microwave irradiation)
Reaction Time 5 hours
Workup Solvent removal under reduced pressure, column chromatography
Yield Moderate (e.g., 25 mg isolated product)

This method provides a rapid and efficient route to chloromethylated triazole derivatives, suitable for complex molecule synthesis.

Reaction Monitoring and Characterization

  • NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the presence of chloromethyl groups (e.g., signals around 4.4 ppm for CH2Cl) and the triazole ring protons.
  • Mass Spectrometry : ESI-MS data show molecular ion peaks consistent with the expected molecular weights minus the hydrochloride counterion.
  • Melting Point : The hydrochloride salt typically exhibits melting points in the range of 197–199°C, indicating high purity.
  • HPLC : High-performance liquid chromatography is used to monitor reaction progress and purity, especially for water-soluble intermediates.

Summary Table of Preparation Methods

Method No. Base Solvent(s) Temp. (°C) Time (h) Yield (%) Purification Method Notes
1 Potassium carbonate Water / DMF (1% H2O) 0–20 14 78–89 Preparative HPLC Mild conditions, high yield
2 N-ethyl-N,N-diisopropylamine DMF 20 12 Not specified Flash chromatography Room temp, good control
3 Potassium carbonate 2-Butanone 140 (microwave) 5 Moderate Column chromatography Microwave-assisted, fast reaction

Research Findings and Notes

  • The use of potassium carbonate in aqueous DMF is a robust and reproducible method for chloromethylation of triazole derivatives, providing good yields and purity.
  • Microwave-assisted synthesis offers a significant reduction in reaction time but requires higher temperatures and specialized equipment.
  • The choice of base and solvent critically affects the reaction efficiency and product isolation.
  • Purification by preparative HPLC or flash chromatography ensures removal of side products and unreacted starting materials.
  • The hydrochloride salt form enhances the compound’s stability and facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The triazole ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocycles, focusing on structural features, synthetic pathways, reactivity, and biological activity.

Structural Comparison
Compound Name Core Structure Substituents Key Differences Reference
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride Triazolo-pyridine Chloromethyl Pyridine instead of pyrrolidine ring
(5R)-5-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide Pyrrolo-imidazole Bromomethyl Imidazole instead of triazole
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride Pyrrolo-triazole None Different triazole fusion position
(5S,7S)-2-Bromo-7-fluoro-5-phenyl-pyrrolo[1,2-b][1,2,4]triazole Pyrrolo-triazole Bromo, fluoro, phenyl Additional halogen and aryl substituents

Key Observations :

  • The pyrrolo-triazole core is shared with compounds in and , but substituent variations (e.g., bromo, phenyl) alter electronic properties and steric bulk .
  • Replacing the pyrrolidine ring with pyridine () or imidazole () modifies the compound’s basicity and hydrogen-bonding capacity .

Biological Activity

5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₆H₉Cl₂N₃
  • Molecular Weight : 194.06 g/mol
  • CAS Number : 2059937-81-2

Cytotoxicity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, a related compound demonstrated a selective cytotoxic effect on human melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the compound's ability to induce cell cycle arrest at the S phase and decrease melanin content in melanoma cells .

CompoundCell LineCytotoxic EffectMechanism
B9VMM9174.9-foldCell cycle arrest (S phase) and melanin reduction

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in proliferation and apoptosis. The inhibition of key enzymes or receptors involved in cancer progression could be a potential mechanism for its activity.

Case Studies

  • Melanoma Treatment :
    A study focused on the cytotoxic effects of a triazole derivative indicated its potential as an alternative chemotherapeutic agent for melanoma treatment due to its selective toxicity towards cancer cells and minimal impact on normal cells .
  • Antimicrobial Activity :
    Although specific data on this compound’s antimicrobial activity is scarce, related triazole compounds have demonstrated effectiveness against various pathogens. This suggests that further exploration of this compound could reveal similar properties.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound typically involves alkylation or chlorination steps on pyrrolo-triazole precursors. For example, analogous chloro-trifluoromethyl pyrazole derivatives are synthesized via sequential halogenation and alkylation under alkaline conditions (e.g., formaldehyde-mediated alkylation) . Key intermediates should be characterized using elemental analysis (to confirm purity), ¹H-NMR (to verify substitution patterns), and LC-MS (to confirm molecular weight and fragmentation patterns) . For chlorinated intermediates, monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. Q2. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • Hygroscopicity tests by exposing the compound to controlled humidity (e.g., 40–80% RH) and measuring mass changes over time.
  • Long-term storage assays at −20°C, 4°C, and room temperature, with periodic HPLC analysis to detect degradation products. Reference analogous triazole derivatives, which often show sensitivity to light and moisture, necessitating storage in amber vials with desiccants .

Advanced Research Questions

Q. Q3. What computational strategies can predict the reactivity and regioselectivity of 5-(chloromethyl)-pyrrolo-triazole derivatives in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) calculations to model reaction pathways. For example:

Optimize geometries of reactants and transition states using software like Gaussian or ORCA.

Calculate activation energies to identify favored reaction pathways (e.g., SN1 vs. SN2 mechanisms).

Compare atomic charges (via Natural Population Analysis) to predict nucleophilic attack sites.
This approach aligns with ICReDD’s methodology for reaction optimization using quantum chemical calculations . Experimental validation via kinetic studies (e.g., varying solvent polarity) can resolve computational-experimental discrepancies .

Q. Q4. How can researchers resolve contradictions in biological activity data for structurally similar triazole derivatives?

Methodological Answer:

Meta-analysis : Compile datasets from peer-reviewed studies (e.g., IC50 values for enzyme inhibition) and normalize using standardized units.

Structure-Activity Relationship (SAR) modeling : Use software like Schrödinger’s QikProp to correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity.

Cross-validation : Replicate conflicting experiments under controlled conditions (e.g., pH, temperature) to identify confounding variables.
This method mirrors molecular docking and ADME analyses used for triazole-thiol derivatives .

Q. Q5. What advanced techniques are recommended for elucidating the solid-state structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like DMSO/water. Resolve ambiguities in NMR data (e.g., tautomerism) using SCXRD-derived bond lengths and angles.
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data (from SCXRD) to confirm phase purity.
  • Solid-state NMR : Use ¹³C CP/MAS NMR to study hydrogen bonding and molecular packing.
    These techniques are critical for resolving structural ambiguities in heterocyclic systems .

Q. Q6. How can reaction engineering principles improve the scalability of this compound’s synthesis?

Methodological Answer: Apply process intensification strategies:

Microreactor systems : Enhance mixing efficiency for exothermic chlorination steps.

Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology.

Membrane separation : Purify intermediates using nanofiltration to reduce solvent waste.
These methods align with CRDC’s focus on chemical engineering design and reactor optimization .

Data Analysis & Experimental Design

Q. Q7. What statistical frameworks are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for IC50 values.
  • ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., cancer vs. normal).
    For robust results, ensure replicates (n ≥ 3) and validate assays with positive controls (e.g., doxorubicin) .

Q. Q8. How can researchers validate the purity of this compound when commercial standards are unavailable?

Methodological Answer:

  • Orthogonal analytical techniques : Combine HPLC (with diode-array detection), GC-MS, and elemental analysis.
  • Spiking experiments : Add known impurities (e.g., dechlorinated byproducts) to confirm resolution in chromatograms.
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Reactant of Route 2
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride

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